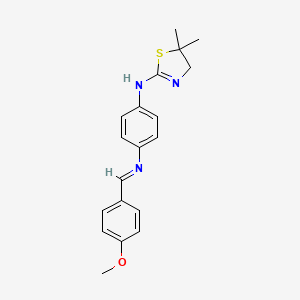
N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-(4-methoxybenzylidene)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine is a complex organic compound that features a thiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 4-aminobenzylamine to form the Schiff base, which is then cyclized with 2-aminothiazole under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine
- N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-hydroxyphenyl)methylene]amino}phenyl)amine
Uniqueness
N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine stands out due to its unique combination of a thiazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H21N3OS/c1-19(2)13-21-18(24-19)22-16-8-6-15(7-9-16)20-12-14-4-10-17(23-3)11-5-14/h4-12H,13H2,1-3H3,(H,21,22) |
InChI Key |
GVIFGHURBHCNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















